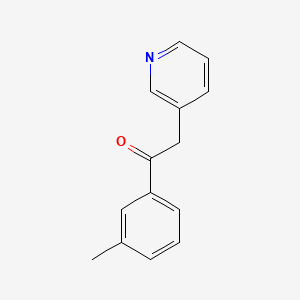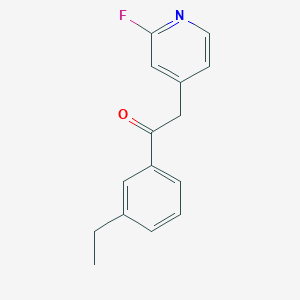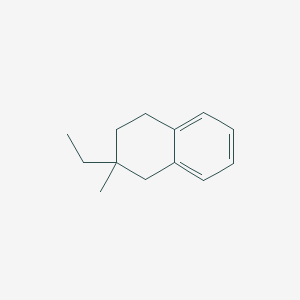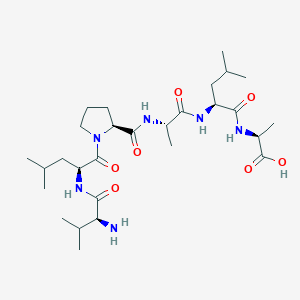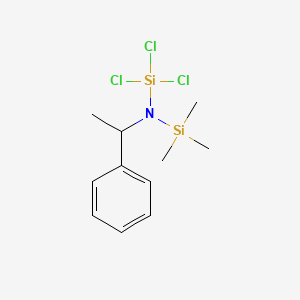
1,1,1-Trichloro-N-(1-phenylethyl)-N-(trimethylsilyl)silanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trichloro-N-(1-phenylethyl)-N-(trimethylsilyl)silanamine is a complex organosilicon compound. Organosilicon compounds are widely used in various fields due to their unique properties, such as thermal stability, chemical resistance, and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trichloro-N-(1-phenylethyl)-N-(trimethylsilyl)silanamine typically involves the reaction of 1,1,1-trichlorosilane with N-(1-phenylethyl)-N-(trimethylsilyl)amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
1,1,1-Trichloro-N-(1-phenylethyl)-N-(trimethylsilyl)silanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield silanol derivatives, while substitution reactions could produce a variety of organosilicon compounds with different functional groups.
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Potential use in the development of silicon-based biomaterials.
Medicine: Research into its potential as a drug delivery agent or in the development of new pharmaceuticals.
Industry: Applications in the production of silicone-based materials, coatings, and adhesives.
作用機序
The mechanism of action of 1,1,1-Trichloro-N-(1-phenylethyl)-N-(trimethylsilyl)silanamine would depend on its specific application. In chemical reactions, it acts as a source of silicon and can participate in various transformations. In biological systems, its mechanism would involve interactions with cellular components and pathways, which would need to be studied in detail.
類似化合物との比較
Similar Compounds
1,1,1-Trichlorosilane: A simpler organosilicon compound used in similar applications.
N-(1-phenylethyl)-N-(trimethylsilyl)amine: A related compound with different functional groups.
Trimethylsilyl chloride: Another organosilicon compound with widespread use in organic synthesis.
Uniqueness
1,1,1-Trichloro-N-(1-phenylethyl)-N-(trimethylsilyl)silanamine is unique due to its specific combination of functional groups, which can impart distinct reactivity and properties compared to other organosilicon compounds.
特性
CAS番号 |
389078-55-1 |
|---|---|
分子式 |
C11H18Cl3NSi2 |
分子量 |
326.8 g/mol |
IUPAC名 |
1-phenyl-N-trichlorosilyl-N-trimethylsilylethanamine |
InChI |
InChI=1S/C11H18Cl3NSi2/c1-10(11-8-6-5-7-9-11)15(16(2,3)4)17(12,13)14/h5-10H,1-4H3 |
InChIキー |
KEJBPOXJSSKXJP-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)N([Si](C)(C)C)[Si](Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


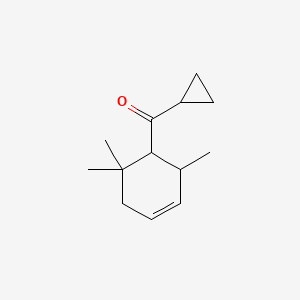
![Quinoxaline, 2-[(trimethylsilyl)ethynyl]-](/img/structure/B14240846.png)
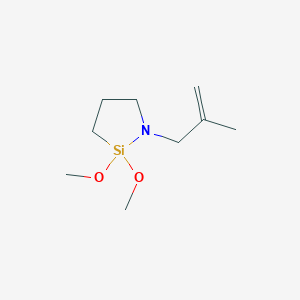
![4-{2-[4-(Dihexylamino)phenyl]ethenyl}benzaldehyde](/img/structure/B14240860.png)
![Ethyl 3-[(2-bromoacetyl)amino]benzoate](/img/structure/B14240867.png)
![(1S,5R)-5-Methyl-1-(trifluoromethyl)-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14240872.png)
![[2-(4-Ethenylphenyl)cyclopropyl]methanol](/img/structure/B14240875.png)
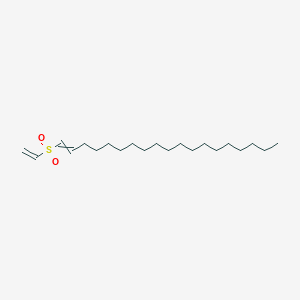
![Trimethyl[2-methylidene-4,4-bis(phenylsulfanyl)butyl]silane](/img/structure/B14240881.png)
